molecular formula C12H16ClNO2 B12085965 ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride CAS No. 327178-34-7

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Cat. No.: B12085965
CAS No.: 327178-34-7
M. Wt: 241.71 g/mol
InChI Key: VBDYBLKMUZPABV-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 136834-79-2) is a bicyclic compound featuring an indene core substituted with an ethyl carboxylate group at position 2 and an amino group at position 1, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound is typically synthesized via esterification or hydrolysis reactions under acidic conditions, as demonstrated in the conversion of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride to its methyl ester analog using methanol and SOCl₂ . The compound is stored as a powder at room temperature and carries hazard warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

Properties

CAS No.

327178-34-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H

InChI Key

VBDYBLKMUZPABV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has a molecular formula of C12H16ClNO2C_{12}H_{16}ClNO_2 and a molecular weight of approximately 241.71 g/mol. The compound features an indene ring structure combined with an amino group and a carboxylate ester, which contributes to its reactivity and biological activity .

Applications in Organic Synthesis

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride serves as a versatile building block in organic chemistry. It can participate in various reaction types, including:

Reaction Type Common Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionHalogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

These reactions allow for the synthesis of more complex molecules, expanding its utility in the development of pharmaceuticals and other organic compounds.

Therapeutic Potential

Research indicates that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride possesses significant biological activity. It has been explored for its potential antiviral , anti-inflammatory , and anticancer properties. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors linked to disease pathways, such as kinases involved in signal transduction .

Case Studies

  • Antiviral Activity : A study investigated the compound's effects on viral replication pathways. Results showed promising inhibition of viral load in cell cultures treated with ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride, indicating its potential as an antiviral agent .
  • Anti-inflammatory Properties : Another research effort focused on the compound's ability to reduce inflammation markers in animal models. The findings suggested a significant decrease in pro-inflammatory cytokines following treatment with the compound .

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in disease pathways .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural analogues, highlighting differences in substituents, molecular properties, and synthesis routes:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key References
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 5-fluoro substitution at indene core C₁₂H₁₄ClFNO₂ 259.7 Commercial synthesis (Combi-Blocks Inc.)
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride 4-fluoro substitution C₁₂H₁₅ClFNO₂ 259.7 Not specified (Biosynth)
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride Carboxylic acid at position 1 (instead of ethyl ester) C₁₀H₁₂ClNO₂ 213.66 Hydrolysis of methyl ester in HCl
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride Methylpropan-2-amine substituent at position 2 C₁₃H₂₀ClN 225.76 Not specified
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) Phenethylamine core with dihydroxy groups C₈H₁₂ClNO₂ 189.64 Commercial synthesis

Structural and Physicochemical Differences

  • Substituent Position and Type: The target compound’s ethyl carboxylate group at position 2 distinguishes it from analogues like (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, which has a carboxylic acid at position 1 . Compounds such as 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride replace the carboxylate with a bulkier methylpropan-2-amine group, altering steric and electronic properties .
  • Synthesis Routes: The target compound is synthesized via esterification under mild conditions (e.g., SOCl₂ in methanol) , while fluorinated analogues are commercially produced via undisclosed routes . Palladium-catalyzed cross-coupling reactions are employed for structurally complex indene derivatives, such as ethyl 1-oxo-2-(4-phenylbuta-2,3-dien-1-yl)-2,3-dihydro-1H-indene-2-carboxylate .

Hazard and Handling

All indene-derived hydrochlorides share similar hazard profiles, including acute oral toxicity (H302) and skin/eye irritation (H315, H319). Handling precautions (e.g., P261: "Avoid breathing dust") are consistent across analogues .

Biological Activity

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is a compound with significant biological activity, characterized by its unique structural features. This article delves into the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₆ClNO₂
  • Molecular Weight : Approximately 241.71 g/mol
  • CAS Number : 1312603-46-5

The compound features an indene ring system with an amino group and a carboxylate ester, contributing to its diverse reactivity and biological interactions .

Biological Activity

Research has indicated that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride exhibits several key biological activities:

  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through interaction with specific viral enzymes or host cell pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .
  • Anticancer Activity : Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism of action for ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signal transduction pathways critical for cell growth and survival.
  • Receptor Interaction : It is hypothesized that the compound interacts with certain receptors that play roles in inflammation and cellular signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication,
Anti-inflammatoryModulates cytokine production,
AnticancerInduces apoptosis in cancer cell lines,

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Synthetic Routes

Several synthetic methods have been developed for producing ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride. Common reagents used in these processes include:

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionHalogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

These synthetic strategies are crucial for obtaining the compound in sufficient purity for biological testing .

Q & A

Q. What are the key structural features and functional groups of ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how do they influence its reactivity?

The compound contains an amino group (-NH₂), a carboxylate ester (-COOCH₂CH₃), and a fused bicyclic indene core. The amino group enables nucleophilic reactions (e.g., amidation), while the ester group allows hydrolysis or transesterification. Stereochemistry at the amino-bearing carbon is critical, as different diastereomers may exhibit distinct biological activities . The hydrochloride salt enhances solubility for in vitro assays .

Q. What synthetic strategies are recommended for preparing this compound, and how are critical reaction parameters optimized?

General synthesis involves condensation of an indene precursor with ethyl glycinate derivatives under acidic conditions, followed by HCl salt formation. Key parameters include maintaining pH < 3 to protonate the amino group and temperatures of 40–60°C to balance reaction rate and side-product formation. Post-synthetic purification often uses recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing purity and confirming structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms ester/amine functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typical). Mass spectrometry (ESI-MS) verifies molecular weight (C₁₂H₁₆ClNO₂, MW 241.72) .

Advanced Research Questions

Q. How does stereochemistry at the amino group impact biological activity, and what methods resolve enantiomeric mixtures?

Enantiomers may bind differentially to chiral biological targets (e.g., enzymes). Chiral HPLC using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) or enzymatic resolution with lipases can separate enantiomers. Activity comparisons require isolated isomers tested in receptor-binding assays .

Q. What experimental design principles address contradictions in synthetic yield or biological data across studies?

  • Yield variability: Optimize stoichiometry (e.g., 1.2:1 amine:indene ratio) and use inert atmospheres to prevent oxidation.
  • Biological discrepancies: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate purity via HPLC before testing. Cross-reference with structurally similar compounds (e.g., methyl ester analogs) to identify structure-activity trends .

Q. How can computational methods predict reaction pathways or optimize derivatives for enhanced activity?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for ester hydrolysis or amine alkylation. Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) by analyzing experimental/computational datasets. Virtual screening prioritizes derivatives with improved pharmacokinetic profiles .

Q. What safety protocols are critical for handling this compound in a research setting?

Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H335: respiratory irritation). Store at room temperature in sealed containers under nitrogen to prevent hygroscopic degradation. Emergency measures include rinsing exposed skin with water and using activated carbon for spill containment .

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